N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
CAS No.: 888409-66-3
Cat. No.: VC4478527
Molecular Formula: C19H15N3O3S
Molecular Weight: 365.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888409-66-3 |
|---|---|
| Molecular Formula | C19H15N3O3S |
| Molecular Weight | 365.41 |
| IUPAC Name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H15N3O3S/c1-10-7-8-14-16(11(10)2)21-19(26-14)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | YOIUMSMNFQFUCE-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A general synthetic route includes:
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Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via a cyclization reaction involving o-substituted anilines and sulfur donors under acidic conditions.
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Coupling with Isoindoline Dione: The isoindoline dione moiety is introduced through nucleophilic substitution or amidation reactions using phthalimide derivatives as precursors.
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Final Product Purification: The crude product is purified using recrystallization or chromatographic techniques to ensure high purity.
Analytical Characterization
The compound's structure is confirmed using advanced spectroscopic methods:
NMR Spectroscopy (¹H and ¹³C):
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Proton signals for methyl groups on the benzothiazole ring appear as singlets.
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Amide protons are observed as downfield singlets due to hydrogen bonding.
Mass Spectrometry (LC-MS):
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Molecular ion peak at m/z = 353 confirms the molecular weight.
IR Spectroscopy:
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Characteristic amide stretching vibrations (~1650 cm⁻¹).
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C=O stretching bands from the isoindoline dione (~1720 cm⁻¹).
Potential Pharmacological Applications
The structural features of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide suggest it may exhibit diverse biological activities:
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Anticancer Activity: Compounds containing benzothiazole and isoindoline dione scaffolds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting key enzymes.
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Antimicrobial Properties: The presence of nitrogen and sulfur atoms in the benzothiazole ring enhances its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria.
Molecular Docking Studies
In silico studies often predict the binding affinity of such compounds to biological targets like enzymes or receptors. For example:
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Docking against kinases or proteases may reveal inhibitory potential.
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Lipophilic substitutions (e.g., methyl groups) improve membrane permeability.
Comparative Data Table
| Property | Details |
|---|---|
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.40 g/mol |
| Key Functional Groups | Benzothiazole, Isoindoline Dione, Amide |
| Solubility | Soluble in DMSO; limited solubility in water |
| Potential Applications | Anticancer, Antimicrobial |
Future Directions
Further research can focus on:
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Structural Modifications: Introducing functional groups to enhance bioactivity.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
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Combination Therapies: Using this compound alongside existing drugs for synergistic effects.
This compound represents a promising candidate for drug development due to its unique structural features and potential biological activities.
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